molecular formula C21H18N2O6S2 B3609352 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate

Cat. No.: B3609352
M. Wt: 458.5 g/mol
InChI Key: YDIYVDNQIODIRA-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate is an organic compound that features both nitrophenyl and phenylsulfonyl groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both sulfanyl and sulfonyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where a nitrophenyl sulfide is reacted with a benzyl halide under basic conditions to form the desired product . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate is unique due to the presence of both nitrophenyl and phenylsulfonyl groups, which provide a combination of redox activity and potential enzyme inhibition. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-(benzenesulfonamido)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S2/c24-21(14-22-31(27,28)20-4-2-1-3-5-20)29-15-16-6-10-18(11-7-16)30-19-12-8-17(9-13-19)23(25)26/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIYVDNQIODIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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